4,4'-Dimethoxystilbene
Overview
Description
4,4’-Dimethoxystilbene is an organic compound with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.2970 g/mol . It is a derivative of stilbene, characterized by the presence of two methoxy groups attached to the phenyl rings. This compound is known for its stability and is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that stilbene derivatives, such as 4,4’-dimethoxystilbene, often interact with various cellular targets, including enzymes, receptors, and signaling pathways .
Mode of Action
Stilbenes, in general, are known to interact with their targets in a variety of ways, including direct binding, modulation of enzymatic activity, or alteration of signaling pathways .
Biochemical Pathways
It is known that stilbenes can influence a variety of biochemical pathways, often related to cell growth, apoptosis, and inflammation .
Pharmacokinetics
A study on a similar compound, 3,4,5,40-tetramethoxystilbene (dmu 212), showed that it had more extensive distribution and faster clearance compared to resveratrol . The oral bioavailability of DMU 212 was found to be poor . These findings may provide some insight into the pharmacokinetics of 4,4’-Dimethoxystilbene, but direct studies on this compound are needed for accurate information.
Result of Action
Stilbenes are generally known to have anti-inflammatory, antioxidant, and anticancer effects .
Action Environment
Factors such as temperature, light, and the presence of other compounds can often influence the stability and activity of chemical compounds .
Biochemical Analysis
Biochemical Properties
4,4’-Dimethoxystilbene interacts with various enzymes, proteins, and other biomoleculesIt is known that methoxylated stilbenes, such as 4,4’-Dimethoxystilbene, generally exhibit enhanced bioactivity compared to their unmethylated counterparts .
Cellular Effects
Some studies suggest that methoxylated stilbenes, including 4,4’-Dimethoxystilbene, can have detrimental effects on adult survival in certain organisms
Molecular Mechanism
It is known that stilbenes can form dimers as a result of one-electron anodic oxidation and undergo cis/trans-isomerization when bound in a charge-transfer complex
Temporal Effects in Laboratory Settings
It is known that 4,4’-Dimethoxystilbene forms a dimer as a result of one-electron anodic oxidation and undergoes cis/trans-isomerization . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.
Metabolic Pathways
4,4’-Dimethoxystilbene is involved in the phenylpropanoid pathway, a metabolic pathway that produces a variety of secondary metabolites in plants
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Dimethoxystilbene can be synthesized through several methods. One common method involves the dehydrogenation of 4,4’-dimethoxybibenzyl using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in anhydrous dioxane. The reaction is typically carried out at 105°C for 18 hours, resulting in the formation of 4,4’-dimethoxystilbene as colorless plates .
Another method involves the coupling of p-methoxybenzyl chloride using a modified Wurtz reaction, followed by purification through recrystallization from ethanol .
Industrial Production Methods
Industrial production of 4,4’-dimethoxystilbene often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of high-purity reagents and controlled reaction conditions ensures the consistent production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dimethoxystilbene undergoes several types of chemical reactions, including:
Oxidation: It can form a dimer through one-electron anodic oxidation.
Isomerization: The compound can undergo cis/trans-isomerization when bound in a charge-transfer complex.
Substitution: It can participate in substitution reactions, particularly involving the methoxy groups.
Common Reagents and Conditions
Oxidation: Common reagents include DDQ and other oxidizing agents.
Isomerization: Conditions often involve the presence of polar solvents and specific acceptors like chloranil.
Major Products
Scientific Research Applications
4,4’-Dimethoxystilbene has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Trans-stilbene: A parent compound of 4,4’-dimethoxystilbene, lacking the methoxy groups.
3,5-Dimethoxystilbene: Similar structure with methoxy groups at different positions.
Resveratrol: A naturally occurring stilbene with hydroxyl groups instead of methoxy groups.
Uniqueness
4,4’-Dimethoxystilbene is unique due to its specific substitution pattern with methoxy groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of selective estrogen receptor modulators and in studies of photoisomerization dynamics .
Properties
IUPAC Name |
1-methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h3-12H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWFCZIEFIQKRV-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501337089 | |
Record name | (E)-1,1'-(1,2-Ethenediyl)bis(4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501337089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15638-14-9, 4705-34-4 | |
Record name | Photoanethole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015638149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bianisal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (E)-1,1'-(1,2-Ethenediyl)bis(4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501337089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p,p'-dimethoxystilbene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.899 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHOTOANETHOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AME9HMB99F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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